molecular formula C14H24N2O4 B13846628 Oseltamivir-13C2,d3 Acid

Oseltamivir-13C2,d3 Acid

Cat. No.: B13846628
M. Wt: 289.36 g/mol
InChI Key: NENPYTRHICXVCS-IPFGNOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Foundational Principles of Stable Isotope Labeling and its Utility in Modern Analytical Chemistry

Stable isotope labeling operates on a simple yet profound principle: isotopes of an element, which differ in their number of neutrons and thus their atomic mass, are chemically identical to their more common, lighter counterparts. numberanalytics.commdpi.com This chemical equivalence means that a molecule "labeled" with a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), will behave in the same manner as the unlabeled version within a biological or chemical system. metwarebio.commdpi.com However, this difference in mass allows scientists to distinguish and track the labeled molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.commdpi.com

The utility of stable isotope-labeled compounds in modern analytical chemistry is vast. They are particularly crucial as internal standards in quantitative analysis. scioninstruments.commusechem.com By adding a known amount of a stable isotope-labeled version of the analyte to a sample, researchers can accurately quantify the concentration of the target substance, compensating for any variations that may occur during sample preparation or analysis. musechem.comwaters.com This method, known as isotope dilution mass spectrometry (IDMS), significantly enhances the accuracy, precision, and sensitivity of analytical measurements. numberanalytics.commusechem.com

Stable isotopes are also instrumental in metabolic flux analysis, allowing researchers to trace the flow of atoms through metabolic pathways. numberanalytics.com This provides a dynamic view of cellular processes, which is essential for understanding both normal physiology and disease states. Furthermore, the use of deuterium can introduce a "kinetic isotope effect," which can be exploited to study reaction mechanisms and drug metabolism pathways. symeres.com

Overview of Oseltamivir (B103847) and Oseltamivir Carboxylate in Non-Clinical Research Contexts

Oseltamivir is an antiviral medication that is administered as a prodrug, oseltamivir phosphate. nih.goveuropa.eu After oral administration, it is readily absorbed and converted by the body into its active form, oseltamivir carboxylate (also known as Oseltamivir Acid). europa.eunih.gov Oseltamivir carboxylate is a potent and selective inhibitor of the neuraminidase enzyme found on the surface of influenza A and B viruses. nih.goveuropa.eu This enzyme is crucial for the release of newly formed virus particles from infected cells, and its inhibition prevents the spread of the virus in the body. europa.eu

In non-clinical research, oseltamivir and oseltamivir carboxylate are valuable tools for studying the mechanisms of influenza virus replication and the effectiveness of antiviral therapies. nih.govresearchgate.net Preclinical studies in animal models have demonstrated the antiviral activity of oseltamivir against various influenza strains. researchgate.net Research has also focused on the pharmacokinetics of these compounds, investigating their distribution, metabolism, and elimination. nih.govresearchgate.net For instance, non-clinical studies have examined the extent to which oseltamivir and oseltamivir carboxylate can penetrate the central nervous system. nih.gov These studies are fundamental to understanding the drug's behavior and for the development of new antiviral agents. asm.org

Rationale for Deuterium and Carbon-13 Isotopic Labeling in Oseltamivir Carboxylate (Oseltamivir-13C2,d3 Acid) for Scientific Inquiry

The creation of this compound, a version of oseltamivir carboxylate labeled with both carbon-13 and deuterium, serves a specific and critical purpose in scientific research, primarily as an internal standard in bioanalytical studies. medchemexpress.commedchemexpress.compharmaffiliates.com

The rationale for this dual labeling lies in the need for a highly accurate and reliable standard for quantitative analysis using mass spectrometry. scioninstruments.com Here's a breakdown of the reasoning:

Increased Mass Difference: For a stable isotope-labeled internal standard to be effective in mass spectrometry, its mass-to-charge ratio (m/z) must be sufficiently different from the unlabeled analyte to avoid signal interference or "cross-talk". scispace.com Labeling with multiple isotopes—in this case, two carbon-13 atoms and three deuterium atoms—creates a significant mass shift, ensuring clear separation of the signals from the analyte and the internal standard. chemicalsknowledgehub.com

Enhanced Reliability: The use of stable isotope-labeled internal standards is considered the gold standard for quantitative mass spectrometry because they closely mimic the behavior of the analyte during sample extraction, chromatography, and ionization. scioninstruments.comwaters.com This co-elution and similar ionization efficiency mean that any variations affecting the analyte will also affect the internal standard in the same way, leading to a highly accurate and precise measurement of the analyte's concentration. scioninstruments.comwaters.com

Studying Drug Metabolism: The strategic placement of deuterium atoms can also be used to investigate the metabolic fate of a drug. symeres.comnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond. researchgate.net By comparing the metabolism of the deuterated and non-deuterated compounds, researchers can gain insights into metabolic pathways and the potential for drug interactions. nih.govresearchgate.net

In essence, this compound is a sophisticated tool designed to improve the quality and reliability of data in non-clinical research. Its use as an internal standard allows for precise quantification of oseltamivir carboxylate in various biological samples, which is essential for pharmacokinetic studies and for understanding the drug's disposition in the body. nih.govsimsonpharma.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H24N2O4

Molecular Weight

289.36 g/mol

IUPAC Name

(3S,4R,5R)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid

InChI

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13-/m1/s1/i3+1D3,8+1

InChI Key

NENPYTRHICXVCS-IPFGNOKOSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])[13C](=O)N[C@@H]1[C@@H](CC(=C[C@@H]1OC(CC)CC)C(=O)O)N

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Oseltamivir 13c2,d3 Acid

Precursor Selection and Isotopic Atom Incorporation Strategies

Deuterium (B1214612) Labeling Approaches and Site-Specific Incorporation

Deuterium labeling in Oseltamivir-13C2,d3 Acid is specifically targeted at the acetyl group attached to the amino functionality at the C4 position of the cyclohexene ring. This results in a trideuterated acetyl moiety (-COCD3).

The most common and efficient method for this site-specific incorporation is to perform the acetylation step late in the synthetic sequence using a deuterated acetylating agent. The precursor for this step is the corresponding amino compound, which is then acylated.

Deuterated Reagent: Acetic anhydride-d6 ((CD3CO)2O) or acetyl-d3 chloride (CD3COCl) are the standard reagents of choice. These are commercially available with high isotopic purity.

Site of Incorporation: The reaction acylates the primary amino group at the C4 position, ensuring the deuterium labels are exclusively located on the acetyl group's methyl position, which is metabolically stable.

The selection of a late-stage acetylation strategy is advantageous as it minimizes the potential for isotopic dilution or exchange in preceding steps and is a high-yielding, well-established chemical transformation.

Carbon-13 Labeling Approaches and Strategic Positional Enrichment

The incorporation of two Carbon-13 atoms requires a more fundamental alteration to the synthesis, starting with a 13C-labeled precursor that forms the core backbone of the molecule. A common strategy for building the cyclohexene ring of oseltamivir (B103847) is the Diels-Alder reaction. This approach is well-suited for strategic positional enrichment by using a dienophile labeled with 13C.

Labeled Precursor: A doubly labeled acrylate, such as ethyl acrylate-1,2-13C2, serves as a key precursor. In this molecule, both the carbonyl carbon and the adjacent α-carbon of the acrylate are 13C isotopes.

Strategic Positional Enrichment: When this labeled dienophile undergoes a Diels-Alder reaction with a suitable diene, the two 13C atoms are incorporated directly into the cyclohexene ring. This places one 13C atom at the C1 position (the carboxylic acid carbon) and the other at the adjacent C2 position of the ring. This specific placement is highly valuable for metabolic studies and structural analysis using NMR spectroscopy.

Reaction Pathways and Synthetic Route Elucidation for this compound

A plausible synthetic route for this compound integrates the aforementioned isotopic labeling strategies into a total synthesis pathway. The Diels-Alder approach provides an efficient framework for this purpose.

Identification of Key Synthetic Intermediates and Reaction Conditions

The synthesis proceeds through several key stages, each involving specific intermediates and optimized reaction conditions.

Diels-Alder Cycloaddition: The synthesis commences with the [4+2] cycloaddition of a suitable diene, such as 1-(pentyloxy)-1,3-butadiene, with the labeled dienophile, ethyl acrylate-1,2-13C2. This reaction forms the foundational cyclohexene ring with the desired stereochemistry and incorporates the 13C labels.

Aziridination: The double bond of the resulting cyclohexene ester is then subjected to aziridination. This step introduces the first nitrogen atom and sets the stereochemistry for the subsequent amino groups. Reagents such as a chloramine-T equivalent in the presence of a copper or rhodium catalyst can be employed.

Aziridine Ring Opening: The aziridine intermediate is then opened regioselectively. One common method involves using an azide source (e.g., sodium azide) to attack the C5 position, yielding an azido alcohol precursor. This sets up the introduction of the second nitrogen functionality.

Formation of the Second Amino Group: The azide group is subsequently reduced to a primary amine, typically via catalytic hydrogenation (e.g., using H2 and a palladium catalyst) or a Staudinger reaction. This step yields a diamino intermediate.

Deuterated Acetylation: The newly formed primary amine at the C4 position is selectively acetylated using acetic anhydride-d6 in the presence of a base like pyridine or triethylamine. This step introduces the d3 label.

Hydrolysis: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) followed by acidic workup to yield the final product, this compound.

The table below outlines the key transformations and typical conditions.

StepTransformationKey IntermediateTypical Reagents and Conditions
1Diels-Alder Reaction13C2-Cyclohexene ester1-(pentyloxy)-1,3-butadiene, Ethyl acrylate-1,2-13C2, Lewis acid catalyst (e.g., BF3·OEt2), CH2Cl2, low temperature.
2Aziridination13C2-Aziridino-cyclohexane esterChloramine-T, Cu(acac)2 or Rh2(OAc)4 catalyst, acetonitrile (B52724).
3Aziridine Ring Opening13C2-Azido-amino esterSodium azide (NaN3), Lewis acid (e.g., Ti(OiPr)4), isopropanol, reflux.
4Azide Reduction13C2-Diamino esterH2, Pd/C catalyst, ethanol or Staudinger reaction (PPh3, H2O).
5Deuterated AcetylationOseltamivir-13C2,d3 ethyl esterAcetic anhydride-d6, pyridine, CH2Cl2, 0 °C to room temperature.
6Ester HydrolysisThis compound1. Lithium hydroxide (LiOH), THF/H2O. 2. Acidic workup (e.g., HCl).

Isotopic Enrichment and Chemical Purity Considerations During this compound Synthesis

Throughout the synthesis, maintaining high isotopic enrichment and chemical purity is paramount.

Isotopic Enrichment: The isotopic purity of the final product is primarily dependent on the enrichment of the starting labeled precursors (ethyl acrylate-1,2-13C2 and acetic anhydride-d6). These are typically sourced with enrichments of >98% or >99%. To prevent isotopic dilution, reaction conditions are optimized to avoid exchange reactions. For instance, acidic or basic conditions that could promote H/D exchange at positions other than the intended site are carefully controlled. The final isotopic enrichment is confirmed by high-resolution mass spectrometry (HRMS), which can precisely measure the mass of the molecule and the distribution of isotopologues.

Chemical Purity: Standard analytical techniques are employed at each step to monitor reaction progress and ensure the purity of intermediates. Thin-layer chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize intermediates and confirm structural integrity. The final product's chemical purity is typically assessed by High-Performance Liquid Chromatography (HPLC), often achieving purity levels greater than 98%.

The table below summarizes the key quality control considerations.

ParameterControl StrategyAnalytical TechniqueTarget Specification
Isotopic Enrichment (13C)Use of high-purity Ethyl acrylate-1,2-13C2.Mass Spectrometry (MS), 13C NMR>98%
Isotopic Enrichment (d3)Use of high-purity Acetic anhydride-d6.Mass Spectrometry (MS), 1H NMR, 2H NMR>98%
Chemical PurityStep-wise purification of intermediates; final product purification.HPLC, LC-MS, 1H NMR>98%
Stereochemical PurityUse of stereoselective reactions; chiral chromatography if necessary.Chiral HPLC, Polarimetry>99% ee (for desired stereoisomer)

Purification and Isolation Techniques for Synthesized this compound

The final stage of the synthesis involves the rigorous purification and isolation of this compound to ensure it meets the stringent purity requirements for its intended use as a reference standard.

Chromatographic Purification: The primary technique for purifying the final compound is preparative reverse-phase high-performance liquid chromatography (RP-HPLC). This method separates the target molecule from any remaining starting materials, reagents, and synthetic byproducts based on differences in polarity. A typical system would use a C18 column with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.

Extraction and Crystallization: Following synthesis and initial workup, which may involve liquid-liquid extraction to remove inorganic salts and highly non-polar impurities, the crude product is concentrated. While direct crystallization can sometimes be used, the high polarity of the acid often makes HPLC the more effective final purification step.

Lyophilization: After the pure fractions from HPLC are collected, the solvent is removed under reduced pressure. The final product, often an amorphous solid, is typically obtained by lyophilization (freeze-drying). This process removes residual water and volatile solvents without excessive heating, which could degrade the compound, yielding a stable, easily handleable powder.

The identity and purity of the final isolated product are then confirmed by a suite of analytical methods, including HPLC, HRMS, and NMR, to provide a comprehensive certificate of analysis.

Structural Characterization and Verification of Isotopic Incorporation in this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Label Position and Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For isotopically labeled compounds like this compound, NMR is indispensable for confirming the exact positions of the ¹³C and deuterium (d) labels and ensuring the structural integrity of the molecule has not been compromised during the synthetic process.

To achieve this, a suite of NMR experiments is typically performed:

¹H NMR (Proton NMR): This is one of the most common NMR techniques. In the case of this compound, the ¹H NMR spectrum would be compared to that of the unlabeled Oseltamivir Acid. The introduction of a deuterium atom (d or ²H) in place of a proton results in the disappearance of the corresponding signal in the ¹H spectrum. This absence is a direct confirmation of the position of deuteration. For this compound, the signal corresponding to the trideuteromethyl group of the acetyl moiety would be absent.

¹³C NMR (Carbon-13 NMR): This technique provides a spectrum of the ¹³C isotopes. In this compound, the two incorporated ¹³C atoms will exhibit significantly enhanced signals compared to the natural abundance ¹³C signals of the rest of the carbon skeleton. The chemical shifts of these enhanced signals confirm the location of the ¹³C labels. Furthermore, coupling between the adjacent ¹³C atoms (¹³C-¹³C coupling) can be observed, providing definitive proof of their incorporation within the same functional group.

²H NMR (Deuterium NMR): This experiment directly detects the deuterium nuclei. A signal in the ²H NMR spectrum at a chemical shift corresponding to the methyl group of the acetyl moiety confirms the presence and chemical environment of the d3 label.

Table 1: Representative ¹H and ¹³C NMR Data for Isotopic Label Verification

NucleusExpected Observation for this compoundPurpose
¹HAbsence of a signal for the acetyl methyl protons.Confirms the position of the d3 label.
¹³CTwo significantly enhanced signals corresponding to the acetyl carbonyl carbon and the acetyl methyl carbon.Confirms the positions of the two ¹³C labels.
²HPresence of a signal corresponding to the deuterated methyl group.Directly detects and confirms the d3 label.

Mass Spectrometry for Molecular Weight Confirmation and Isotopic Purity

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is critical for confirming the correct molecular weight, which reflects the incorporation of the heavy isotopes, and for assessing the isotopic purity of the sample.

High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision. The expected molecular weight of this compound is approximately 288.36 g/mol . medchemexpress.com The measured mass from HRMS should align closely with this theoretical value, confirming that the desired number of heavy isotopes has been incorporated.

Tandem mass spectrometry (LC-MS/MS) is often used in quantitative studies and provides further structural confirmation. In this technique, the parent ion (precursor ion) is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern of the labeled compound will be different from the unlabeled compound due to the presence of the heavy isotopes. For instance, a common transition monitored for Oseltamivir Acid-13C,d3 is the fragmentation of the precursor ion with an m/z of 289.2 to a product ion with an m/z of 138.3. nih.gov This specific fragmentation confirms the identity of the labeled compound.

Isotopic purity is a measure of the percentage of the compound that contains the desired isotopic labels. Mass spectrometry can determine this by comparing the intensity of the ion signal corresponding to the fully labeled compound with the signals of partially labeled or unlabeled species. A high isotopic purity is essential for the compound to function effectively as an internal standard.

Table 2: Mass Spectrometry Data for this compound

ParameterExpected Value/ObservationMethod
Molecular FormulaC₁₃¹³CH₂₁D₃N₂O₄-
Molecular Weight288.36HRMS
Precursor Ion [M+H]⁺ (m/z)289.2LC-MS/MS
Product Ion (m/z)138.3LC-MS/MS

Analytical Applications of Oseltamivir 13c2,d3 Acid As a Stable Isotope Internal Standard Siis

Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS) in Research Bioanalysis

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful analytical technique that relies on the use of a stable isotope-labeled version of the analyte of interest as an internal standard. musechem.comcrimsonpublishers.comnih.gov This internal standard, in this case, Oseltamivir-13C2,d3 Acid, is chemically identical to the analyte (oseltamivir carboxylate) but has a different mass due to the incorporation of heavy isotopes like carbon-13 (¹³C) and deuterium (B1214612) (d). crimsonpublishers.comhilarispublisher.com

The core principle of SIDMS lies in adding a known amount of the SIIS to a sample before any sample preparation or analysis steps. waters.com Because the SIIS and the analyte exhibit nearly identical physicochemical properties, they behave similarly during extraction, chromatography, and ionization in the mass spectrometer. nih.govscioninstruments.com Any loss of analyte during sample processing will be accompanied by a proportional loss of the SIIS. musechem.com

By measuring the ratio of the mass spectrometric signal of the analyte to that of the SIIS, analysts can accurately quantify the analyte concentration, effectively correcting for variations in sample recovery and matrix effects. crimsonpublishers.comwaters.com This approach significantly enhances the accuracy, precision, and reliability of quantitative bioanalysis, making it the gold standard for many applications. musechem.comscispace.com

Development and Optimization of Quantitative Analytical Methods Utilizing this compound

The development of robust and sensitive analytical methods for the quantification of oseltamivir (B103847) and its active metabolite, oseltamivir carboxylate, is essential for pharmacokinetic studies. nih.govnih.gov this compound plays a pivotal role as an internal standard in these methods, which typically involve a combination of chromatographic separation and mass spectrometric detection. nih.govresearchgate.net

Liquid chromatography (LC) is the predominant technique used for the separation of oseltamivir, oseltamivir carboxylate, and this compound from endogenous components in biological samples. nih.govsphinxsai.comekb.eg Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed, utilizing C18 columns of varying dimensions and particle sizes. nih.govresearchgate.netresearchgate.net

The mobile phase composition is a critical parameter that is optimized to achieve efficient separation and good peak shapes. nih.govsphinxsai.com Typical mobile phases consist of a mixture of an aqueous component, often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265), and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.netwisdomlib.org Gradient or isocratic elution modes can be used to achieve the desired separation within a reasonable run time, which is often as short as a few minutes. nih.govnih.gov The goal is to ensure that the analytes and the internal standard are well-resolved from potentially interfering matrix components. longdom.org

Table 1: Examples of Chromatographic Conditions for Oseltamivir Analysis

ColumnMobile PhaseFlow RateRun TimeReference
Symmetry C18 (100 mm × 4.6 mm, 5 µm)10 mM ammonium formate and acetonitrile (30:70, v/v)1.0 mL/min2.0 min nih.gov
Zorbax SB-C18 (50x4.6mm, 3.5μm)Methanol and 0.1% formic acid (60:40, v/v)0.7 mL/minNot Specified researchgate.net
Hydrosphere C18Acetonitrile and 0.1% formic acidNot SpecifiedNot Specified wisdomlib.org
YMC-Triart C18 (100 × 2.0 mm, 5 μm)Acetonitrile/water (30:70, v/v) containing 0.1% formic acidNot SpecifiedNot Specified ekb.eg

Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity. ekb.eg Electrospray ionization (ESI) is a commonly used ionization technique for oseltamivir and its related compounds, typically operating in the positive ionization mode. nih.govwisdomlib.org

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS scan mode used for quantification. nih.gov In MRM, a specific precursor ion (the protonated molecule of the analyte or internal standard) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.govresearchgate.net This process significantly reduces background noise and enhances the signal-to-noise ratio. musechem.com

The selection of appropriate precursor → product ion transitions is a critical step in method development. nih.govnih.gov High-resolution mass spectrometry (HRMS) can also be employed to provide even greater selectivity and confidence in analyte identification.

Table 2: MRM Transitions for Oseltamivir and Related Compounds

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Oseltamivir (OST)313.1166.2 nih.gov
Oseltamivir carboxylate (OSTC)285.1138.1 nih.gov
Oseltamivir-d5 (IS for OST)318.1171.2 nih.gov
Oseltamivir acid-C13-d3 (IS for OSTC)289.2138.3 nih.govresearchgate.net

Method Validation Parameters Relevant to this compound Performance as a SIIS

For a bioanalytical method to be considered reliable, it must undergo a thorough validation process according to regulatory guidelines. nih.gov The use of this compound as an SIIS is integral to demonstrating the robustness and accuracy of the method.

Matrix effects are a common challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix can interfere with the ionization of the analyte, leading to ion suppression or enhancement. longdom.orgnih.govwikipedia.org This can significantly impact the accuracy and precision of the analytical method. nih.gov

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. waters.comlongdom.orgnih.gov Since the SIIS co-elutes and has nearly identical ionization properties to the analyte, it experiences the same degree of ion suppression or enhancement. waters.commdpi.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is effectively normalized. longdom.org

The assessment of matrix effects is a critical component of method validation. nih.gov This is often evaluated by comparing the response of the analyte in a post-extraction spiked sample with the response of the analyte in a neat solution. nih.gov The internal standard-normalized matrix factor is also calculated to demonstrate that the SIIS adequately compensates for any observed matrix effects. nih.gov

The linearity of an analytical method refers to its ability to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov To establish linearity, calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the known concentrations of the analyte. nih.govresearchgate.net

The dynamic range of the assay is the concentration range over which the method is shown to be linear, accurate, and precise. nih.govresearchgate.net This range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). nih.gov The use of this compound ensures that the calibration curve is accurate and reproducible, even at the lower and upper ends of the dynamic range. researchgate.net Several studies have demonstrated excellent linearity for the quantification of oseltamivir and oseltamivir carboxylate using their respective stable isotope-labeled internal standards, with correlation coefficients (r²) typically greater than 0.99. nih.govresearchgate.net

Table 3: Linearity and Dynamic Range of Oseltamivir Analytical Methods

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
Oseltamivir0.5–200≥0.9976 nih.gov
Oseltamivir carboxylate2.0–800≥0.9976 nih.gov
Oseltamivir0.52–207.00Not Specified researchgate.net
Oseltamivir carboxylate4.08–1200.00Not Specified researchgate.net
Oseltamivir2.08–241.12Not Specified wisdomlib.org
Oseltamivir carboxylate10.8–1251.8Not Specified wisdomlib.org
Oseltamivir0.34–1000Not Specified nih.gov
Oseltamivir carboxylate0.34–1000Not Specified nih.gov

Precision and Accuracy Assessment in Diverse Research Matrices

The performance of this compound as an internal standard has been validated in numerous studies involving the quantification of oseltamivir and its active metabolite, oseltamivir carboxylate (Oseltamivir Acid), in various biological matrices. These validation studies are critical to ensure that the analytical method is reliable and reproducible.

In a study developing and validating an LC-MS/MS method for the simultaneous estimation of oseltamivir and oseltamivir carboxylate in human plasma, Oseltamivir carboxylate 13C D3 was used as the internal standard. ajpaonline.comresearchgate.net The method demonstrated high levels of precision and accuracy across a range of concentrations. The precision, measured as the relative standard deviation (%RSD), was between 0.5% and 8.2% for oseltamivir carboxylate at all tested concentration levels. ajpaonline.comresearchgate.net The accuracy was reported to be within 88-109%. ajpaonline.comresearchgate.net

Another LC-MS/MS assay for oseltamivir and oseltamivir carboxylate in human plasma reported an accuracy of 95–110% and a precision of 2.2–11.0% when using stable-isotope internal standards. nih.gov Similarly, a validated method for dried blood spot analysis showed precision and accuracy to be within ≤15% RSD. nih.gov

The data below summarizes findings from a validation study using Oseltamivir carboxylate 13C D3 as an internal standard for the analysis of Oseltamivir Carboxylate in human plasma. ajpaonline.comresearchgate.net

Table 1: Precision and Accuracy for Oseltamivir Carboxylate Quantification Using this compound IS in Human Plasma

Analyte Concentration Range Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)

These results underscore the reliability of this compound as an internal standard, enabling analytical methods to meet the stringent validation criteria required for bioanalytical research.

Stability Assessment of this compound as an Internal Standard in Analytical Systems

The stability of an internal standard is a critical parameter in the validation of bioanalytical methods. It ensures that the concentration of the standard remains constant throughout the sample handling, processing, and storage periods, which is essential for accurate quantification.

Studies have demonstrated the stability of oseltamivir and its metabolite under various conditions. In one particular study utilizing deuterated oseltamivir and oseltamivir carboxylate (including Oseltamivir carboxylate 13C D3) as internal standards, the analytes were found to be stable in human plasma for a minimum of 191 days when stored at temperatures of -20°C or lower. ajpaonline.comresearchgate.net This long-term stability is crucial for clinical trials and other research studies where samples may need to be stored for extended periods before analysis.

The stability of the internal standard under autosampler conditions is also evaluated to ensure no degradation occurs during the analytical run. In a validated LC-MS/MS procedure, the analyte was found to be stable in extracts under autosampler storage conditions (24 h at 15°C). nih.gov While this specific data point refers to the analyte, the principles of the stability assessment apply equally to the stable isotope-labeled internal standard, which is expected to exhibit similar stability.

Table 2: Stability of Oseltamivir Carboxylate in Human Plasma with a Stable Isotope Internal Standard

Storage Condition Duration Stability Assessment
Frozen at ≤ -20°C 191 days Stable
Room Temperature 4 hours Stable
Freeze-Thaw Cycles 3 cycles Stable

The demonstrated stability of this compound ensures that it provides a consistent reference for quantification from sample collection through to final analysis.

Role of this compound in Enhancing Analytical Specificity and Robustness in Research Assays

The primary role of a stable isotope-labeled internal standard like this compound is to enhance the specificity and robustness of analytical assays, particularly in complex matrices such as plasma or blood. bioanalysis-zone.com

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS analysis, specificity is achieved by monitoring unique precursor-to-product ion transitions. This compound has a different mass-to-charge ratio (m/z) from the unlabeled Oseltamivir Acid due to the presence of heavier isotopes. ajpaonline.com However, it exhibits nearly identical chromatographic behavior and ionization efficiency. bioanalysis-zone.com This allows it to be distinguished by the mass spectrometer while co-eluting with the analyte. This co-elution is critical for compensating for matrix effects, where other molecules in the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. By experiencing the same matrix effects as the analyte, the internal standard allows for a reliable correction, thus improving the specificity and accuracy of the measurement. bioanalysis-zone.com For example, in assays for oseltamivir carboxylate, no interfering signals were observed at the respective retention times when blank samples spiked with the internal standard were analyzed. nih.gov

Robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. The use of this compound contributes significantly to method robustness by compensating for procedural variations that can occur during sample preparation and analysis. bioanalysis-zone.com This includes minor inconsistencies in injection volume, extraction recovery, or instrument response. Because the internal standard is added to the sample at the beginning of the workflow and behaves like the analyte, the ratio of the analyte signal to the internal standard signal remains constant, even if absolute signal intensities fluctuate. bioanalysis-zone.com This normalization is key to achieving highly reproducible results over different analytical runs, on different days, and even between different laboratories.

Application in Metabolic Studies and Mechanistic Investigations Non Clinical and in Vitro Focus

Utilization of Oseltamivir-13C2,d3 Acid for In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are fundamental in drug discovery to predict the in vivo metabolic clearance of a compound. The use of isotopically labeled compounds like this compound in these assays offers enhanced accuracy and sensitivity.

To assess metabolic stability, this compound is incubated with liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. nih.govsemanticscholar.org

Microsomal Incubations: Liver microsomes, which are vesicles of the endoplasmic reticulum, are a rich source of cytochrome P450 (CYP) enzymes. nih.govsemanticscholar.org In a typical assay, a known concentration of this compound is incubated with rat or human liver microsomes in the presence of cofactors like NADPH. semanticscholar.org The disappearance of the parent compound is monitored over time to determine its metabolic rate. semanticscholar.org For instance, studies have shown that oseltamivir (B103847) is rapidly hydrolyzed by liver microsomes. researchgate.net

Hepatocyte Incubations: Primary hepatocytes offer a more complete metabolic system as they contain both Phase I and Phase II enzymes, as well as transporters. nih.govsemanticscholar.org In these experiments, cryopreserved or fresh hepatocytes are incubated with this compound. semanticscholar.orgmdpi.com Aliquots are taken at various time points, and the reaction is quenched to stop metabolic activity. mdpi.com These studies provide a more comprehensive picture of the metabolic profile, including the formation of various metabolites. nih.gov

The following table summarizes typical incubation conditions for metabolic stability assays.

ParameterMicrosomal AssayHepatocyte Assay
Biological Matrix Rat or Human Liver MicrosomesCryopreserved or Fresh Hepatocytes
Compound Concentration ~1-3 µM~1-3 µM
Protein/Cell Density ~0.5 mg/mL~0.2-1x10^6 cells/mL
Cofactors NADPH, MgCl2Not always required
Incubation Time 0 - 60 minutes0 - 90 minutes
Temperature 37°C37°C

This table is a generalized representation of typical experimental conditions and may vary based on specific study protocols. semanticscholar.orgmdpi.com

Following incubation, the samples are analyzed to identify and quantify the metabolites formed from this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its high sensitivity and specificity. nih.govajpaonline.com The mass difference introduced by the stable isotopes allows for the unambiguous differentiation of the labeled compound and its metabolites from endogenous interferences. ajpaonline.com The use of multiple reaction monitoring (MRM) enhances the selectivity of detection. ajpaonline.com For example, the transition of m/z 289.2 > 138.1 has been used to detect Oseltamivir carboxylate (13C D3). ajpaonline.com

Application in Preclinical Animal Research for Analytical Quantitation of Oseltamivir and its Metabolites (Methodological Emphasis)

Preclinical animal studies are essential to understand the pharmacokinetics of a drug. This compound is frequently used as an internal standard in these studies to ensure accurate quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in various biological matrices. researchgate.netnih.govresearchgate.net

Developing a robust bioanalytical method is crucial for obtaining reliable data from preclinical studies. The use of a stable isotope-labeled internal standard like this compound is a key component of this process. nih.govnih.gov The internal standard is added to the samples at a known concentration and co-extracted with the analyte. nih.govnih.gov This compensates for any variability in sample preparation and instrument response, leading to more accurate and precise measurements. nih.gov Methods are validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and selectivity. nih.govijpsr.com

Biological samples such as plasma, urine, and tissue homogenates are complex matrices that require extensive cleanup before analysis. researchgate.netresearchgate.netwits.ac.za Common sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins. ijpsr.comresearchgate.net The supernatant is then analyzed. ijpsr.com

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids. nih.gov

Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. nih.govresearchgate.net The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. nih.govresearchgate.net

The choice of sample preparation method depends on the nature of the analyte and the biological matrix.

Elucidation of Metabolic Pathways Through Isotope Tracing with this compound (Analytical Perspective)

Isotope tracing with this compound is a powerful technique to elucidate the metabolic pathways of oseltamivir. ipapercms.dk By tracking the isotopic label, researchers can identify the various metabolites formed and understand the biotransformation processes involved. nih.gov The primary metabolic pathway of oseltamivir is the hydrolysis of the ethyl ester prodrug to its active form, oseltamivir carboxylate, a reaction catalyzed by carboxylesterases in the liver. ajpaonline.comresearchgate.netnih.gov The use of labeled compounds allows for the precise measurement of the parent drug and its metabolites in different tissues and fluids, providing a detailed picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov

Contributions to Environmental Analytical Chemistry for Oseltamivir Carboxylate

Following its excretion from the body, oseltamivir carboxylate can enter aquatic environments through wastewater. nih.gov The active metabolite is poorly degraded in conventional sewage treatment plants and can persist in surface waters. nih.govnih.gov This has raised concerns about the potential for the development of antiviral resistance in influenza viruses circulating in wild waterfowl, a natural reservoir for the virus. nih.gov Therefore, monitoring the concentration of oseltamivir carboxylate in environmental water samples is of significant importance.

This compound plays a critical role as an internal standard in the analytical methods developed for this environmental surveillance. semanticscholar.org When analyzing water samples, which can contain a multitude of potential contaminants, the use of a stable isotope-labeled internal standard is essential for accurate quantification.

The process typically involves adding a known amount of this compound to the water sample before extraction and analysis by LC-MS/MS. During analysis, the instrument simultaneously measures the signal from the native oseltamivir carboxylate and the labeled internal standard. Because the labeled standard behaves almost identically to the native analyte during sample preparation and ionization, any loss of analyte during the process is corrected for by the corresponding change in the internal standard's signal. This internal standard method allows for the reliable detection and quantification of oseltamivir carboxylate at very low concentrations, often in the nanogram per liter (ng/L) range. nih.govsemanticscholar.org

Table 2: Application of this compound in Environmental Analysis

Analytical ParameterDetailRole of this compound
Target Analyte Oseltamivir CarboxylateThe compound to be quantified in environmental samples.
Sample Matrix River water, sewage treatment plant effluentComplex matrices requiring robust analytical methods. nih.govsemanticscholar.org
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Provides high selectivity and sensitivity for detection.
Internal Standard This compoundUsed for accurate quantification by correcting for matrix effects and analyte loss. ajpaonline.comsemanticscholar.org
Reported Concentrations ng/L to µg/L levels in surface and wastewater. nih.govsemanticscholar.orgEnables precise measurement at environmentally relevant concentrations.

This table is interactive. You can sort and filter the data.

Advanced Methodological Considerations and Future Research Directions for Oseltamivir 13c2,d3 Acid

Challenges and Solutions in the Synthesis and Analytical Utilization of Heavily Labeled Compounds

The synthesis and analytical use of heavily labeled compounds like Oseltamivir-13C2,d3 Acid present a unique set of challenges that demand sophisticated solutions. These compounds are invaluable as internal standards in quantitative mass spectrometry, offering a way to correct for variations during sample preparation and analysis. scioninstruments.comnumberanalytics.com However, their creation and application are far from straightforward.

A primary challenge lies in the multi-step and often complex chemical synthesis required to introduce multiple stable isotopes into a molecule. nih.gov Organic synthesis inherently involves navigating potential side reactions, competing pathways, and the generation of undesired byproducts, all of which can complicate the introduction of isotopic labels at specific molecular positions. moravek.com Achieving high yields and chemical purity is a significant hurdle. moravek.com Furthermore, the introduction of multiple heavy atoms can sometimes be more challenging than single-label incorporation. d-nb.info For instance, while methods for producing deuterated compounds through hydrogen-deuterium exchange can be more cost-effective than de novo synthesis, they may lack regioselectivity, leading to a mixture of isotopologues. mdpi.com

Another significant challenge is ensuring the high isotopic purity of the final product. The presence of unlabeled or partially labeled impurities can compromise the accuracy of quantitative analyses. nih.gov For example, an internal standard contaminated with its unlabeled analyte can lead to an overestimation of the analyte's concentration. nih.gov Therefore, rigorous purification and characterization are essential to confirm the isotopic enrichment and chemical purity of the labeled standard. nih.gov

In their analytical application, while stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for correcting matrix effects and ionization variability in LC-MS/MS assays, they are not without potential pitfalls. scioninstruments.comresearchgate.net It is a common assumption that a SIL-IS will perfectly co-elute with and behave identically to the analyte during extraction and ionization. researchgate.net However, heavily deuterated compounds can sometimes exhibit slight chromatographic shifts relative to their unlabeled counterparts, a phenomenon known as the "isotope effect". mdpi.comscispace.com This can affect the accuracy of quantification if not properly addressed during method development.

Solutions to these challenges involve a combination of advanced synthetic strategies and rigorous analytical validation. Late-stage isotopic labeling, which introduces isotopes in the final steps of a synthetic route, can improve efficiency. acs.org Careful optimization of reaction conditions and the use of protective groups can enhance selectivity and yield during synthesis. moravek.com For purification, techniques like high-performance liquid chromatography (HPLC) are often necessary to separate the desired heavily labeled compound from starting materials and byproducts. mdpi.com To ensure the suitability of a heavily labeled internal standard, its purity must be meticulously evaluated before use in bioanalytical methods. nih.gov Method validation should also include experiments to confirm the absence of significant isotopic effects on chromatography and ionization. scispace.com

Potential for Isotope Exchange Phenomena and its Analytical Implications for Deuterium (B1214612) Labeling

The use of deuterium-labeled compounds, including this compound, in analytical methods, particularly mass spectrometry, introduces the potential for isotope exchange phenomena, which can have significant analytical implications. isotope.com Isotope exchange refers to the process where a deuterium atom on a labeled molecule is swapped for a hydrogen atom from the surrounding solvent or matrix. nih.gov

This phenomenon is particularly relevant for deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or to carbon atoms in certain chemical environments, as these can be labile. wikipedia.org For instance, the hydrogen of a hydroxyl group can readily exchange with deuterium in deuterated water. wikipedia.org While the C-D bond is generally stronger than the C-H bond, which contributes to the kinetic isotope effect, exchange can still occur under certain conditions, such as in the presence of acid or base catalysts or at elevated temperatures. mdpi.comunam.mx

The primary analytical implication of deuterium exchange is the potential compromise of the internal standard's integrity. isotope.com An ideal internal standard should have a constant and known concentration and isotopic composition. If deuterium atoms are lost and replaced by hydrogen (a process sometimes called "back-exchange"), the mass of the internal standard changes, leading to a decrease in its signal at the expected mass-to-charge ratio (m/z) and the appearance of a signal at a lower m/z. nih.gov This can lead to inaccurate quantification of the target analyte, as the analyte-to-internal standard ratio will be skewed.

Several factors can influence the rate of hydrogen-deuterium exchange:

pH: Acidic or basic conditions can catalyze the exchange process. mdpi.com

Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for exchange. osti.gov

Solvent Composition: The nature of the solvent can affect the lability of deuterium atoms. nih.gov

Matrix Components: Components in a complex biological matrix could potentially facilitate exchange reactions.

To mitigate the risks associated with isotope exchange, several strategies are employed in analytical laboratories. One common approach is to conduct experiments at low temperatures (around 0°C) and under acidic conditions (pH ~2.5), which minimizes the rate of back-exchange during sample processing and analysis. nih.gov Additionally, using 13C or 15N labeling instead of or in addition to deuterium can be a solution, as these isotopes are not susceptible to exchange. isotope.com This is a key advantage of a compound like this compound, where the carbon-13 labels provide a stable isotopic anchor.

Careful validation of analytical methods is crucial to assess the potential for isotope exchange. This may involve incubating the labeled internal standard in the sample matrix under various conditions to confirm its stability. By understanding and controlling the factors that promote isotope exchange, analysts can ensure the reliability and accuracy of quantitative results obtained using deuterium-labeled standards.

Development of Certified Reference Materials and Standards Incorporating this compound

The development of Certified Reference Materials (CRMs) and standards incorporating this compound is a critical step in ensuring the accuracy and comparability of analytical measurements for oseltamivir (B103847) and its metabolites. CRMs are highly characterized materials with properties certified by a technically valid procedure, accompanied by a certificate. sigmaaldrich.com They serve as a benchmark for method validation, calibration, and quality control in pharmaceutical analysis and clinical testing. numberanalytics.comsigmaaldrich.com

The inclusion of a heavily labeled internal standard like this compound in a CRM offers significant advantages for quantitative analysis, particularly for methods based on isotope dilution mass spectrometry (IDMS). isotope.com IDMS is a primary ratio method capable of high accuracy and precision, and the use of a stable isotope-labeled internal standard is fundamental to its success. researchgate.net this compound, being the labeled analog of the active metabolite of oseltamivir, is an ideal internal standard for its quantification in biological matrices. medchemexpress.compharmaffiliates.com

The process of creating a CRM involves several key stages:

Synthesis and Purification: The synthesis of this compound must be carefully controlled to achieve high chemical and isotopic purity. uchicago.edu As discussed previously, this is a non-trivial process that requires advanced synthetic and purification techniques to minimize impurities that could interfere with analysis. nih.govnih.gov

Characterization and Certification: The purified material undergoes extensive characterization to determine its identity, purity, and isotopic enrichment. This is often performed by national metrology institutes or accredited reference material producers. The properties are established using a variety of analytical techniques, and the production process must adhere to international standards such as ISO 17034. sigmaaldrich.comlgcstandards.com

Homogeneity and Stability Studies: The prepared material must be tested to ensure it is homogeneous, meaning that its properties are consistent throughout the batch. Stability studies are also conducted to determine the shelf-life and appropriate storage conditions to prevent degradation or changes in its certified properties over time. ajpaonline.com

The availability of a CRM for this compound would provide analytical laboratories with a reliable standard for:

Method Validation: To assess the accuracy, precision, and linearity of analytical methods for quantifying oseltamivir acid. numberanalytics.com

Calibration: To calibrate instruments and establish traceability of measurement results to a higher-order standard.

Quality Control: To monitor the performance of analytical methods on an ongoing basis.

Several organizations produce pharmaceutical secondary standards and reference materials for oseltamivir and its related compounds, which are qualified as CRMs and are suitable for a range of analytical applications, including pharmaceutical release testing and method development. sigmaaldrich.com The use of such well-characterized standards is essential for ensuring the quality and reliability of data in both research and routine testing environments.

Integration of this compound with Emerging Analytical Techniques (e.g., High-Resolution Mass Spectrometry advancements)

The integration of heavily labeled internal standards like this compound with emerging analytical techniques, particularly advancements in high-resolution mass spectrometry (HRMS), is pushing the boundaries of sensitivity, specificity, and comprehensiveness in analytical science. HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, enabling the confident identification and quantification of analytes in complex matrices. waters.com

The combination of a stable isotope-labeled internal standard with HRMS offers several key advantages for the analysis of oseltamivir and its metabolites:

Enhanced Specificity: HRMS can distinguish between ions with very similar mass-to-charge ratios, reducing the risk of isobaric interferences. When combined with an internal standard like this compound, which has a distinct and predictable mass shift from the analyte, the confidence in analyte identification and quantification is significantly increased. isotope.com This is particularly valuable in untargeted metabolomics studies where numerous compounds are detected simultaneously. nih.gov

Improved Accuracy and Precision: Isotope dilution HRMS allows for very low detection limits, reaching parts-per-trillion (ppt) levels in some applications. isotope.com The high resolving power of HRMS allows for the clear separation of the analyte and internal standard signals, even if they are not chromatographically resolved, leading to more accurate and precise quantification. The precision of measurements using HRMS is often well below the 15% criteria recommended by regulatory bodies. waters.com

Facilitated Metabolite Identification: In metabolomics research, stable isotope labeling is a powerful tool for identifying unknown metabolites. By comparing the MS/MS fragmentation patterns of the native and labeled compounds, the number of carbon atoms in each fragment ion can be determined. nih.gov This information is invaluable for elucidating the structure of metabolites. Software tools are being developed to automate this process, streamlining the annotation of fragment ions in LC-HRMS/MS spectra. acs.org

Untargeted and Targeted Analysis: The versatility of HRMS allows for both untargeted screening and targeted quantification within a single analysis. In the context of oseltamivir, an HRMS method could be used to screen for a wide range of potential metabolites while simultaneously quantifying the parent drug and its primary active metabolite, oseltamivir acid, using this compound as an internal standard.

The development of analytical methods for oseltamivir has evolved from HPLC with UV detection to more sensitive and specific LC-MS/MS methods. orientjchem.orgresearchgate.net The continued advancements in HRMS technology, coupled with the availability of high-purity, heavily labeled internal standards, will undoubtedly lead to even more powerful and reliable analytical strategies for studying the pharmacokinetics, metabolism, and environmental fate of this important antiviral drug.

Theoretical and Computational Aspects of Isotope Effects in Analytical Systems and Method Design

The study of isotope effects, particularly kinetic isotope effects (KIEs), has significant theoretical and computational underpinnings that are crucial for understanding and designing analytical methods involving isotopically labeled compounds like this compound. A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. numberanalytics.com This phenomenon arises from the differences in mass between isotopes, which affects the vibrational frequencies of chemical bonds and, consequently, the zero-point energy (ZPE) of the molecule. numberanalytics.comnih.gov

Theoretical Basis of Isotope Effects:

The theoretical framework for understanding KIEs is rooted in quantum mechanics. The ZPE, a quantum mechanical property, is the lowest possible energy that a molecule can possess. Because heavier isotopes form stronger bonds with lower vibrational frequencies, they have a lower ZPE. nih.gov In a chemical reaction, the difference in ZPE between the reactant and the transition state is a major contributor to the activation energy. Isotopic substitution can alter this energy landscape, leading to a change in the reaction rate.

For example, the replacement of hydrogen with deuterium results in a significant mass increase, which can lead to large KIEs, especially if the C-H bond is broken in the rate-determining step of a reaction. researchgate.net This is known as a primary KIE. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation.

Computational Modeling of Isotope Effects:

Computational chemistry provides powerful tools for predicting and interpreting isotope effects. numberanalytics.com Methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods are used to calculate the potential energy surfaces of reactions and the vibrational frequencies of reactants and transition states. numberanalytics.comnumberanalytics.com From this information, KIEs can be predicted with a good degree of accuracy. mdpi.com

These computational models can provide valuable insights for analytical method design:

Predicting Chromatographic Isotope Effects: As mentioned earlier, deuterated compounds can sometimes exhibit different chromatographic retention times than their unlabeled counterparts. scispace.com Computational models can help to predict the magnitude of this effect, allowing analysts to choose appropriate chromatographic conditions to either minimize or resolve the separation.

Understanding Fragmentation in Mass Spectrometry: The fragmentation of ions in a mass spectrometer is a series of chemical reactions. Isotope effects can influence these fragmentation pathways, potentially leading to different product ion ratios for labeled and unlabeled compounds. Computational modeling can help to understand these effects and select the most stable and reliable fragment ions for quantification in MS/MS methods. nih.gov

Investigating Isotope Exchange Reactions: Theoretical calculations can be used to study the mechanisms and energetics of hydrogen-deuterium exchange reactions. osti.gov This can help to identify conditions under which back-exchange is likely to occur and to design sample handling and analysis protocols that minimize this undesirable effect.

Future Directions:

The integration of theoretical and computational approaches with experimental studies will continue to be a fruitful area of research. As computational methods become more powerful and accessible, they will play an increasingly important role in the a priori design of analytical methods that utilize isotopically labeled standards. numberanalytics.com This includes the development of more sophisticated models that can account for complex phenomena such as quantum mechanical tunneling, which can significantly enhance KIEs, particularly for light atoms like hydrogen. numberanalytics.commdpi.com By leveraging these theoretical and computational tools, scientists can develop more robust, accurate, and reliable analytical methods for a wide range of applications.

Q & A

Q. How can researchers identify and quantify Oseltamivir-13C2,d3 Acid in biological matrices using isotopic labeling techniques?

Methodological Answer: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized ionization parameters (e.g., electrospray ionization in positive mode) to distinguish the labeled compound from endogenous analytes. Calibration curves should be validated using isotopically labeled internal standards to account for matrix effects. Chromatographic separation on a C18 column with a mobile phase of methanol/water (adjusted to pH 3.0 with formic acid) enhances resolution .

Q. What is the role of this compound as an internal standard in pharmacokinetic studies?

Methodological Answer: The compound’s isotopic labeling (13C and deuterium) ensures minimal interference with unlabeled oseltamivir during MS detection. Researchers should validate its stability under experimental conditions (e.g., freeze-thaw cycles, long-term storage at -80°C) and confirm its recovery rates (>85%) in plasma/serum samples using spike-and-recovery experiments .

Q. Which synthetic routes are most efficient for producing this compound with high isotopic purity?

Methodological Answer: Synthesis typically starts with labeled precursors, such as 13C2-shikimic acid, followed by deuterium incorporation at specific positions via catalytic hydrogenation. Isotopic purity (>98%) must be verified using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Contamination risks from unlabeled intermediates require stringent purification via preparative HPLC .

Advanced Research Questions

Q. How can researchers address contradictions in metabolic stability data between this compound and its unlabeled counterpart?

Methodological Answer: Discrepancies may arise from isotopic effects on enzyme kinetics. Design comparative studies using hepatocyte incubations or microsomal assays under controlled pH and temperature. Analyze metabolites via HRMS to track deuterium loss or 13C retention. Statistical tools (e.g., mixed-effects models) should account for inter-individual variability in cytochrome P450 activity .

Q. What experimental design considerations are critical for minimizing isotopic interference in tracer studies?

Methodological Answer: Use high-resolution mass spectrometers (e.g., Orbitrap) to resolve mass shifts caused by 13C and deuterium. Optimize collision energy in MS/MS to avoid overlap with background noise. Validate specificity by spiking labeled and unlabeled compounds into blank matrices and assessing cross-talk .

Q. How should researchers reconcile discrepancies in clinical data when using this compound as a reference standard?

Methodological Answer: Cross-validate findings with independent datasets (e.g., Roche’s clinical study reports vs. academic trials). Apply meta-analysis frameworks to assess heterogeneity, and conduct sensitivity analyses to identify outliers. Transparency in raw data sharing, as advocated by Doshi et al., is essential for resolving contradictions .

Q. What methodologies ensure the stability of this compound under varying storage and processing conditions?

Methodological Answer: Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Monitor degradation products via LC-MS and quantify stability using Arrhenius kinetics. Store the compound in amber vials at -20°C with desiccants to prevent hydrolysis .

Q. How can researchers integrate pharmacokinetic data from this compound studies into broader pharmacodynamic models?

Methodological Answer: Use compartmental modeling (e.g., NONMEM) to correlate plasma concentrations with neuraminidase inhibition. Include covariates like renal clearance and protein binding. Validate models with bootstrap resampling to ensure robustness .

Q. What are the best practices for ensuring data reproducibility in studies using isotopic analogs?

Methodological Answer: Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Document all experimental parameters (e.g., LC gradients, MS settings) in machine-readable formats. Use open-source tools like Skyline for spectral library matching .

Q. How can cross-validation between NMR and MS improve confidence in isotopic purity assessments?

Methodological Answer: Combine 13C-NMR chemical shift data with MS isotopic abundance ratios. For deuterated positions, use 2H-NMR or Fourier-transform infrared (FTIR) spectroscopy to confirm labeling efficiency. Statistical concordance between techniques should exceed 95% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.